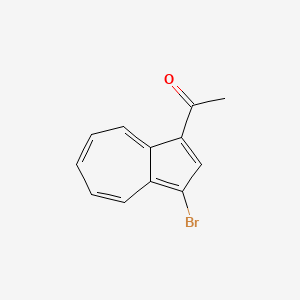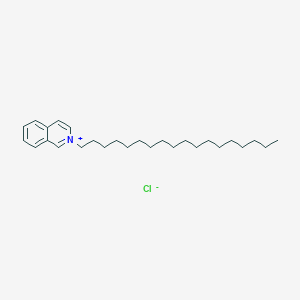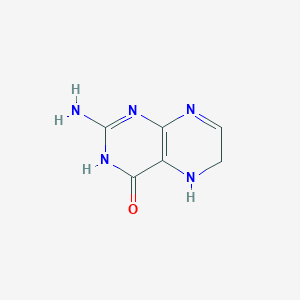
2-Amino-5,6-dihydropteridin-4(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-5,6-dihydropteridin-4(1H)-one is a heterocyclic compound that belongs to the pteridine family. Pteridines are known for their biological significance, particularly in the context of folate metabolism and as cofactors in various enzymatic reactions. This compound’s structure includes a pteridine ring system with an amino group at the 2-position and a keto group at the 4-position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5,6-dihydropteridin-4(1H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the condensation of guanidine derivatives with dihydropteridine intermediates. The reaction conditions often require acidic or basic catalysts and elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-5,6-dihydropteridin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to oxidized pteridines using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction to dihydropteridines using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions at the amino group or other reactive sites on the pteridine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, and halides under appropriate conditions.
Major Products Formed
Oxidation: Oxidized pteridines.
Reduction: Dihydropteridines.
Substitution: Substituted pteridines with various functional groups.
Wissenschaftliche Forschungsanwendungen
2-Amino-5,6-dihydropteridin-4(1H)-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex pteridine derivatives.
Biology: Studied for its role in folate metabolism and as a potential cofactor in enzymatic reactions.
Medicine: Investigated for its potential therapeutic applications, including as an antimicrobial or anticancer agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-Amino-5,6-dihydropteridin-4(1H)-one involves its interaction with specific molecular targets and pathways. In biological systems, it may act as a cofactor for enzymes involved in folate metabolism, influencing various biochemical processes. The compound’s effects are mediated through its binding to enzyme active sites, facilitating catalytic reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pteridine: The parent compound of the pteridine family.
Dihydropteridine: Reduced form of pteridine.
Tetrahydropteridine: Fully reduced form with additional hydrogen atoms.
Uniqueness
2-Amino-5,6-dihydropteridin-4(1H)-one is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. Its amino and keto groups play crucial roles in its reactivity and interactions with biological molecules.
Eigenschaften
CAS-Nummer |
93487-44-6 |
|---|---|
Molekularformel |
C6H7N5O |
Molekulargewicht |
165.15 g/mol |
IUPAC-Name |
2-amino-5,6-dihydro-3H-pteridin-4-one |
InChI |
InChI=1S/C6H7N5O/c7-6-10-4-3(5(12)11-6)8-1-2-9-4/h2,8H,1H2,(H3,7,10,11,12) |
InChI-Schlüssel |
VGRFPDMEOHGQCZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1C=NC2=C(N1)C(=O)NC(=N2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



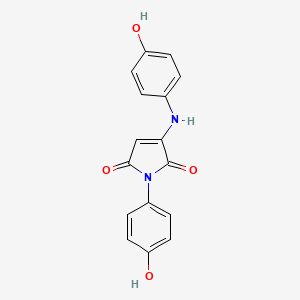

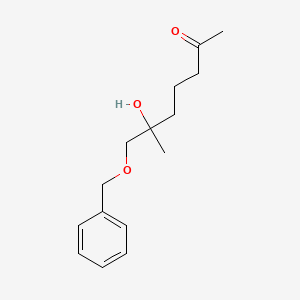


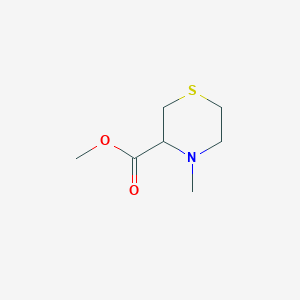

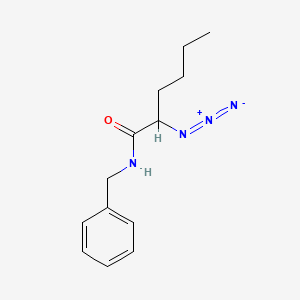
![N-[8-(2,2-Dimethylpropyl)-8-azabicyclo[3.2.1]octan-3-ylidene]hydroxylamine](/img/structure/B14361740.png)
![7-[2-(4,5-Dimethyl-1,3-thiazol-2-yl)hydrazinylidene]-8-oxo-7,8-dihydroquinoline-5-sulfonic acid](/img/structure/B14361749.png)
![1-[4-(3-Chlorophenyl)piperazin-1-yl]-3-(4-methoxyphenyl)butan-1-one](/img/structure/B14361753.png)
